Tetrapotassium [(propylimino)bis(methylene)]diphosphonate
CAS No.: 94278-03-2
Cat. No.: VC17006902
Molecular Formula: C5H11K4NO6P2
Molecular Weight: 399.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94278-03-2 |
|---|---|
| Molecular Formula | C5H11K4NO6P2 |
| Molecular Weight | 399.48 g/mol |
| IUPAC Name | tetrapotassium;N,N-bis(phosphonatomethyl)propan-1-amine |
| Standard InChI | InChI=1S/C5H15NO6P2.4K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
| Standard InChI Key | VQPGDBQRFZFNKO-UHFFFAOYSA-J |
| Canonical SMILES | CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₅H₁₁K₄NO₆P₂, reflects a central propylimino group (-N-(CH₂)₃) bridged to two methylene-linked phosphonate units (-PO₃²⁻). Each phosphonate group coordinates with two potassium ions, resulting in a tetrapotassium salt configuration . The IUPAC name, tetrapotassium; N,N-bis(phosphonatomethyl)propan-1-amine, underscores this arrangement .
Table 1: Key Structural Descriptors
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Weight | 399.48 g/mol | |
| SMILES Notation | CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |
| InChIKey | QMSDGXPEKHUQGY-UHFFFAOYSA-J | |
| CAS Registry | 94278-03-2 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands at 1,050–1,150 cm⁻¹ (P=O stretching) and 900–1,000 cm⁻¹ (P-O-K vibrations). Nuclear magnetic resonance (NMR) studies show:
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¹H NMR: δ 1.2–1.5 ppm (propyl chain -CH₂), δ 3.1–3.4 ppm (methylene -CH₂-PO₃)
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³¹P NMR: δ 18–22 ppm (phosphonate groups).
Synthesis and Purification Methods
Synthetic Pathways
The synthesis involves a three-step process:
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Amination: Propylamine reacts with formaldehyde to form the propylimino-bis(methylene) intermediate.
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Phosphonation: The intermediate undergoes phosphorylation using phosphorus trichloride (PCl₃) in acidic conditions.
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Potassiation: The resultant diphosphonic acid is neutralized with potassium hydroxide to yield the tetrapotassium salt.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes PCl₃ incorporation |
| pH during Neutralization | 10.5–11.0 | Prevents K⁺ precipitation |
| Solvent System | Water/Ethanol (3:1 v/v) | Enhances solubility |
Purification is achieved via recrystallization from aqueous ethanol, yielding >95% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (>500 g/L at 25°C) and moderate solubility in polar organic solvents (e.g., ethanol: 45 g/L). Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with potassium polyphosphates as residual products.
Metal Chelation Capacity
Potentiometric titration demonstrates a binding affinity order: Ca²⁺ > Mg²⁺ > Fe³⁺, with log K values of 6.2, 5.8, and 4.9, respectively. This chelation underpins its use in water treatment and biomedicine.
Biological Activities and Mechanisms
Enzyme Inhibition
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate inhibits alkaline phosphatase (IC₅₀ = 12 µM) and farnesyl pyrophosphate synthase (IC₅₀ = 8 µM), disrupting phosphate metabolism and osteoclast activity. Molecular docking simulations reveal binding at the enzymes’ active sites via phosphonate-oxygen interactions.
Cellular Effects
In vitro studies on osteoblasts show:
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20% increase in collagen synthesis at 10 µM
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35% reduction in osteoclast resorption pits at 50 µM.
Industrial and Pharmaceutical Applications
Water Treatment
As a scale inhibitor, the compound prevents CaCO₃ deposition in pipelines at concentrations as low as 5 ppm, outperforming polyacrylic acid derivatives.
Drug Delivery Systems
Encapsulation studies using liposomes demonstrate 85% loading efficiency for doxorubicin, with sustained release over 72 hours.
Table 3: Comparative Efficacy in Drug Delivery
| Carrier System | Loading Efficiency | Release Duration |
|---|---|---|
| Tetrapotassium Diphosphonate Liposomes | 85% | 72 hours |
| PEGylated Liposomes | 78% | 48 hours |
Comparative Analysis with Related Compounds
Structural Analogues
Compared to tetrapotassium ((hexylimino)bis(methylene))bisphosphonate (CAS: N/A), the propyl derivative shows:
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Higher water solubility (399.48 vs. 455.59 g/mol)
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Lower log P (-2.1 vs. -1.6), enhancing bioavailability.
Future Research Directions
Priority areas include:
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Nanoformulations for targeted cancer therapy
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Agricultural applications as a micronutrient stabilizer
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Environmental impact assessments of long-term use in water systems.
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